molecular formula C25H22N2O5 B2620796 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 636989-51-0

4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2620796
CAS No.: 636989-51-0
M. Wt: 430.46
InChI Key: TWINHJAGKNECBO-UHFFFAOYSA-N
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Description

The compound 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one features a 1,5-dihydro-2H-pyrrol-2-one core substituted with:

  • A 3,4-dimethoxybenzoyl group at position 4,
  • A phenyl group at position 5,
  • A pyridin-3-ylmethyl group at position 1,
  • A hydroxyl group at position 2.

This scaffold is structurally analogous to inhibitors of proteolytic enzymes (e.g., matriptase) and dihydroorotate dehydrogenase (DHODH) .

Properties

IUPAC Name

(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-31-19-11-10-18(13-20(19)32-2)23(28)21-22(17-8-4-3-5-9-17)27(25(30)24(21)29)15-16-7-6-12-26-14-16/h3-14,22,28H,15H2,1-2H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGYAXKVTLWJOP-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a pyrrole derivative that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C30H32N2O6C_{30}H_{32}N_{2}O_{6}, with a molecular weight of approximately 516.59 g/mol. The structure features a pyrrole ring substituted with various functional groups, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against Mycobacterium tuberculosis . In vitro assays demonstrated that derivatives with specific substituents (like -OCH₃ and -NO₂) displayed enhanced antitubercular activities, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 100 μg/mL .

Table 1: Antimycobacterial Activity of Pyrrole Derivatives

CompoundMIC (μg/mL)pMIC
4a503.301
4b12.54.903
4c254.602
4d1002.000

Anti-inflammatory Activity

Pyrrole derivatives have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

Research has highlighted the anticancer potential of pyrrole-based compounds. The presence of specific substituents can enhance their ability to induce apoptosis in cancer cells. For example, compounds containing pyridine rings have shown promising results in inhibiting cell proliferation in various cancer cell lines .

The biological activity of This compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or inflammation.
  • Receptor Interaction : It may interact with various receptors, modulating signaling pathways associated with inflammation and cancer progression.
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions with target proteins involved in disease processes, supporting its potential therapeutic applications .

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • Study on Antitubercular Activity : A study evaluated various pyrrole derivatives against M. tuberculosis , revealing that certain substitutions significantly enhanced their inhibitory effects compared to standard treatments .
  • Anti-inflammatory Effects in Animal Models : In vivo studies demonstrated that specific pyrrole derivatives reduced inflammation markers in animal models of arthritis, suggesting a therapeutic potential for inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, their substituents, and available

Compound ID/Name R4 (Aroyl) R5 (Aryl) R1 (N-Substituent) Key Properties/Activity Reference
Target Compound 3,4-Dimethoxybenzoyl Phenyl Pyridin-3-ylmethyl N/A
5-(4-Bromophenyl)-4-(3,4-dimethoxybenzoyl)-... (CID: 618080-50-5) 3,4-Dimethoxybenzoyl 4-Bromophenyl Pyridin-3-ylmethyl Commercial availability; safety protocols
F3226-1198 (1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)) Thiophene-2-carbonyl Thiophen-2-yl 4,5-Dimethylthiazol-2-yl IC50 = 2.6 μM (matriptase)
Compound 20 (5-(4-tert-butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)) 4-Methylbenzoyl 4-tert-Butylphenyl 2-Hydroxypropyl m/z 408.2273; mp 263–265°C
Compound 25 (3-hydroxy-4-(4-methyl-benzoyl)-5-(3-trifluoromethyl-phenyl)-...) 4-Methylbenzoyl 3-Trifluoromethylphenyl 2-Hydroxypropyl m/z 420.1573; mp 205–207°C
4-(4-Allyloxybenzoyl)-5-(4-ethylphenyl)-... (CID: 618074-13-8) 4-Allyloxybenzoyl 4-Ethylphenyl Pyridin-3-ylmethyl N/A
4-(4-Fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-... (CID: 332908-13-1) 4-Fluorobenzoyl 4-Hydroxy-3-methoxyphenyl Pyridin-3-ylmethyl N/A

Key Observations

Aroyl Group (R4)
  • Electron-donating groups (e.g., 3,4-dimethoxy in the target compound) may enhance solubility or π-π stacking in hydrophobic environments .
  • Thiophene-2-carbonyl (F3226-1198) and 4-methylbenzoyl (Compounds 20, 25) substituents correlate with matriptase inhibition (IC50 = 2.6–21.8 μM) , suggesting bulkier groups reduce potency.
Aryl Group (R5)
  • Halogenated aryl (e.g., 4-bromophenyl in CID 618080-50-5) may improve binding affinity via hydrophobic or halogen-bonding interactions .
  • Phenyl derivatives with electron-withdrawing groups (e.g., 3-trifluoromethylphenyl in Compound 25) show lower melting points (205–207°C vs. 263–265°C for tert-butylphenyl) , indicating altered crystallinity.
N-Substituent (R1)
  • Pyridin-3-ylmethyl (target compound, CID 618074-13-8) and 2-hydroxypropyl (Compounds 20, 25) groups likely influence solubility and membrane permeability.

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